Chromatographic Co-Elution with Native Methyl Stearate vs. Retention Time Offset of Ethyl Ester Alternatives
Methyl-d3 Stearate (as a d3-FAME) co-elutes with native methyl stearate on the polar CP-Sil 88 GC column, enabling simultaneous exposure to identical matrix and ionization conditions [1]. In contrast, fatty acid ethyl esters (FAEEs) of the same fatty acid chain length elute approximately 0.5 minutes after the corresponding FAME, meaning they encounter different matrix components and ion source conditions at the moment of detection [1].
| Evidence Dimension | GC retention time offset relative to target FAME |
|---|---|
| Target Compound Data | 0.0 min (co-elution) |
| Comparator Or Baseline | Fatty acid ethyl esters (FAEEs): ~0.5 min later |
| Quantified Difference | ~0.5 min chromatographic offset for FAEE |
| Conditions | CP-Sil 88 polar GC column; GC-MS with electron ionization |
Why This Matters
Co-elution ensures the internal standard experiences the exact same matrix suppression and ionization efficiency as the target analyte, a requirement for accurate isotope dilution quantification.
- [1] Thurnhofer, S.; Vetter, W. Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. J. Agric. Food Chem. 2006, 54 (9), 3209–3214. View Source
